MX107 is a small molecule compound classified as a survivin inhibitor. It has garnered attention in the field of cancer research due to its ability to induce the degradation of survivin and other inhibitor-of-apoptosis proteins (IAPs). This action inhibits the activation of nuclear factor kappa B (NF-κB) that is induced by DNA damage, which is critical in regulating cell survival and apoptosis.
MX107 was developed as part of ongoing research into targeted cancer therapies. It falls under the category of anticancer agents and specifically targets pathways involved in cell survival and apoptosis. The compound's mechanism of action is particularly relevant for cancers that exhibit overexpression of survivin, a protein that inhibits apoptosis and is associated with poor prognosis in various malignancies.
The synthesis of MX107 involves several key steps, typically starting from commercially available precursors. While specific proprietary methods may vary, general synthetic pathways include:
The synthesis often requires careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and selectivity.
The molecular structure of MX107 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. The structural formula can be represented as follows:
Structural data obtained from crystallographic analysis provide insights into the spatial arrangement of atoms within the molecule, which is essential for understanding its interaction with biological targets.
MX107 undergoes various chemical reactions that can be characterized by:
Kinetic studies may reveal the rates at which MX107 interacts with its targets, providing insights into its efficacy as an inhibitor.
The mechanism by which MX107 exerts its effects involves:
Experimental data from cell viability assays demonstrate that treatment with MX107 leads to increased apoptosis in cancer cell lines that overexpress survivin.
MX107 has potential applications in:
MX107 belongs to the chemical class of survivin-specific inhibitors that directly bind to survivin protein, disrupting its functional interactions. It is classified as a small-molecule therapeutic with a molecular weight of 376.49 g/mol (chemical formula: C₂₄H₂₈N₂O₂), enabling efficient cellular penetration. The compound specifically targets survivin's baculoviral IAP repeat (BIR) domain – the structural element essential for its protein-protein interactions and anti-apoptotic functions. Unlike pan-IAP inhibitors that broadly target multiple IAP family members, MX107 demonstrates selective binding affinity for survivin homodimers, minimizing potential off-target effects on other IAPs like XIAP or cIAP1/2. This specificity is pharmacologically significant given survivin's unique position as both an apoptosis regulator and mitotic factor, with particularly pronounced overexpression in aggressive cancers including triple-negative breast cancer (TNBC) where it contributes to chemoresistance [1] [4] [7].
The development of MX107 represents a significant milestone in the evolutionary trajectory of IAP-targeted therapeutics, which has progressed through distinct technological generations:
First-Generation Approaches (2000-2010): Focused on antisense oligonucleotides (e.g., LY2181308 targeting survivin mRNA) and peptide-based inhibitors designed to mimic the AVPI (Ala-Val-Pro-Ile) motif of endogenous SMAC (Second Mitochondria-derived Activator of Caspases). These agents faced limitations including poor pharmacokinetic properties, limited tissue penetration, and insufficient target specificity [3] [8].
Second-Generation SMAC Mimetics (2010-2020): Featured monovalent and bivalent small molecules (e.g., birinapant, ASTX660) designed to bind BIR domains of multiple IAPs. While demonstrating improved pharmaceutical properties, these agents exhibited broad IAP inhibition affecting XIAP, cIAP1, and cIAP2, sometimes leading to unpredictable NF-κB pathway modulation and dose-limiting toxicities [6] [8].
Third-Generation Target-Specific Agents: MX107 exemplifies this contemporary approach with its survivin-selective targeting, leveraging advanced structural biology insights to achieve precise molecular interference. This evolution reflects the field's shift toward targeted disruption of specific IAP members whose dysregulation drives particular cancer phenotypes, moving beyond broad IAP antagonism [1] [4] [7].
Table 1: Evolution of IAP-Targeted Anticancer Agents
Generation | Representative Agents | Primary Targets | Key Limitations |
---|---|---|---|
First (2000-2010) | LY2181308 (antisense), Peptide AVPI derivatives | Survivin mRNA, Multiple IAPs | Poor bioavailability, Rapid degradation |
Second (2010-2020) | Birinapant, ASTX660, LCL161 | XIAP, cIAP1/2, Survivin | NF-κB pathway complications, Hepatotoxicity |
Third (Present) | MX107 | Survivin-specific | Tumor microenvironment complexity |
MX107 (CAS: 2170102-50-6) possesses distinctive structural features that underpin its mechanism of action and biological activity. Its chemical structure incorporates a bicyclic core with extended hydrophobic substituents that facilitate interaction with the survivin dimer interface. The SMILES string (OC₁=C₂N=CC=CC₂=C(COCC₃=CC=C(CC)C=C₃)C=C₁CN₄CCCC₄) reveals key elements including a hydroxyl-substituted indole moiety connected via an ethoxy linker to a substituted benzene ring, with a pyrrolidine termination [1] [4].
Mechanistic Actions:
Table 2: Key Biochemical and Functional Properties of MX107
Property | Specification | Biological Significance |
---|---|---|
Molecular Weight | 376.49 g/mol | Optimal for cellular penetration |
Chemical Formula | C₂₄H₂₈N₂O₂ | Balanced hydrophobicity for solubility and membrane permeability |
Primary Target | Survivin BIR domain | Direct interference with apoptosis inhibition and mitotic regulation |
IC₅₀ (TNBC cells) | 3.1 μM (MDA-MB-231) | Potency in aggressive breast cancer model |
Key Mechanism | Survivin degradation | Reduces survivin protein levels by >70% |
Synergistic Combinations | Doxorubicin, Genotoxic agents | Enhances tumoricidal efficacy in preclinical models |
Functional Interactions: MX107 exhibits concentration-dependent suppression of TNBC cell proliferation, with half-maximal inhibitory concentration (IC₅₀) values of 3.1 μM in MDA-MB-231 cells. This potency correlates with its ability to significantly enhance the tumoricidal efficacy of doxorubicin in TNBC models, reducing the effective dose of the chemotherapeutic agent required for tumor growth inhibition. The compound's mechanism extends beyond survivin degradation to include downregulation of other IAPs including XIAP and cIAP1, creating a compounded pro-apoptotic effect [1] [4] [10].
The structural configuration of MX107 enables it to exploit the dimeric nature of survivin, which exists as a symmetric homodimer essential for its function in the chromosomal passenger complex. This represents a significant advance over earlier IAP antagonists that targeted monomeric BIR domains without consideration of higher-order protein organization. Current research focuses on further optimizing the pharmacophore structure to enhance binding affinity while maintaining selectivity for survivin over other BIR domain-containing proteins [7] [10].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2